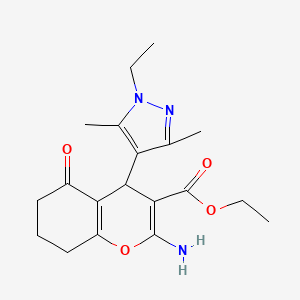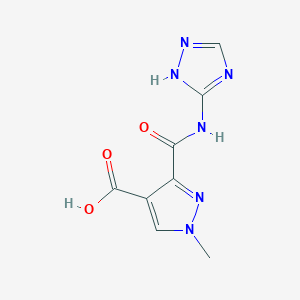![molecular formula C18H11Cl2N3O4S B10896879 2-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxamide](/img/structure/B10896879.png)
2-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a chlorophenyl group and a chloronitrobenzoyl amide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common route includes the reaction of 2-chloro-4-nitrobenzoyl chloride with an amine derivative to form the amide linkageThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl chloride: Shares the nitrobenzoyl group but lacks the thiophene and chlorophenyl groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and is studied for similar biological activities.
Uniqueness
2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H11Cl2N3O4S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O4S/c19-10-3-1-9(2-4-10)13-8-28-18(15(13)16(21)24)22-17(25)12-6-5-11(23(26)27)7-14(12)20/h1-8H,(H2,21,24)(H,22,25) |
InChI Key |
MMWAMTPYZRTSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10896808.png)
![ethyl (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B10896818.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10896824.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B10896826.png)
![(2Z,5E)-5-(3-bromo-5-ethoxy-4-propoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10896827.png)
methanone](/img/structure/B10896829.png)
![(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10896830.png)
![(2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B10896842.png)

![5-(difluoromethyl)-4-{[(E)-{3-[(2-ethoxyphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896853.png)
![methyl 2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10896854.png)
![methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10896869.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B10896884.png)
